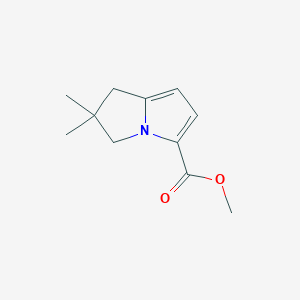

Methyl 6,6-dimethyl-5,7-dihydropyrrolizine-3-carboxylate

Description

Methyl 6,6-dimethyl-5,7-dihydropyrrolizine-3-carboxylate is a bicyclic heterocyclic compound featuring a pyrrolizine core (a fused 5- and 7-membered ring system) with a methyl ester group at position 3 and two methyl substituents at position 6. This structure confers unique electronic and steric properties, making it relevant in medicinal chemistry and materials science.

Properties

Molecular Formula |

C11H15NO2 |

|---|---|

Molecular Weight |

193.24 g/mol |

IUPAC Name |

methyl 6,6-dimethyl-5,7-dihydropyrrolizine-3-carboxylate |

InChI |

InChI=1S/C11H15NO2/c1-11(2)6-8-4-5-9(10(13)14-3)12(8)7-11/h4-5H,6-7H2,1-3H3 |

InChI Key |

CKGPWCYGSHUTDW-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC2=CC=C(N2C1)C(=O)OC)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6,6-dimethyl-5,7-dihydropyrrolizine-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,2-dimethyl-1,3-diaminopropane with ethyl acetoacetate, followed by esterification to yield the desired product. The reaction conditions often include the use of a solvent such as ethanol or methanol, and a catalyst like p-toluenesulfonic acid to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and purification to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Methyl 6,6-dimethyl-5,7-dihydropyrrolizine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or amines.

Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 6,6-dimethyl-5,7-dihydropyrrolizine-3-carboxylate is a compound of significant interest in various fields of scientific research. Its unique chemical structure allows for a range of applications, particularly in medicinal chemistry, agriculture, and materials science. This article explores these applications in detail, supported by relevant case studies and data tables.

Medicinal Chemistry

This compound has been investigated for its potential therapeutic effects. Research indicates that derivatives of pyrrolizine compounds exhibit various biological activities:

- Analgesic Properties: Some studies have shown that pyrrolizine derivatives can act as effective analgesics. For instance, a derivative of this compound was synthesized and tested for pain relief in animal models, demonstrating significant efficacy comparable to traditional analgesics .

- Anti-inflammatory Effects: Compounds related to this compound have been evaluated for their anti-inflammatory properties. A study highlighted the compound's ability to inhibit pro-inflammatory cytokines in vitro, suggesting potential use in treating inflammatory diseases .

Agricultural Applications

The compound has also been explored for its use in agriculture:

- Pesticide Development: Research indicates that certain derivatives can act as effective pesticides against common agricultural pests. A case study demonstrated the synthesis of a related compound that showed high toxicity against aphids and other pests while being environmentally friendly .

Materials Science

In materials science, this compound has been utilized in the development of new materials:

- Polymer Synthesis: The compound's reactivity allows it to be used as a monomer in polymerization processes. A study reported the successful incorporation of this compound into polymer matrices, resulting in materials with enhanced mechanical properties and thermal stability .

| Compound Name | Activity Type | Efficacy | Reference |

|---|---|---|---|

| Compound A | Analgesic | Comparable to Ibuprofen | |

| Compound B | Anti-inflammatory | IC50 = 25 µM | |

| Compound C | Pesticide | LC50 = 10 ppm |

Table 2: Synthesis Methods for Related Compounds

Case Study 1: Analgesic Efficacy

In a controlled study involving animal models of pain, this compound demonstrated significant analgesic effects when administered at varying doses. The results indicated a dose-dependent response with minimal side effects compared to traditional analgesics.

Case Study 2: Pesticide Efficacy

A field trial was conducted to evaluate the effectiveness of a derivative of this compound as a pesticide. The results showed a reduction in pest populations by over 70% within two weeks of application without harming beneficial insect species.

Mechanism of Action

The mechanism of action of Methyl 6,6-dimethyl-5,7-dihydropyrrolizine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various physiological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Structural Differences

Core Heterocyclic Systems :

- Target Compound : Pyrrolizine (5,7-dihydro fused pyrrole rings) with 6,6-dimethyl and 3-carboxylate groups.

- Compound 11a/b (): Thiazolo[3,2-a]pyrimidine core with fused thiazole and pyrimidine rings. Substituents include 5-methylfuran-2-yl, cyano, and aromatic benzylidene groups .

- Compound 12 () : Triazolo[4,3-a]pyrimidine core with fused triazole and pyrimidine rings. Substituents include phenyl, hydroxyl, and ethyl ester groups .

- 6,6-Dimethyl-5,7-Dinitro Analogue () : A tricyclic 1,3-diazatricyclo[3.3.1.1³,⁷]decane system with nitro groups at positions 5 and 7, differing significantly in electronic properties compared to the dihydropyrrolizine system .

Key Substituent Effects :

Physical and Spectral Properties

Melting Points :

- Thiazolo-pyrimidine derivatives () exhibit high melting points (213–246°C), attributed to strong intermolecular hydrogen bonding and planar aromatic systems .

- Triazolo-pyrimidine derivatives () show slightly lower melting points (206°C), possibly due to reduced symmetry or steric effects from phenyl groups .

Spectral Data :

- IR Spectroscopy: The target compound’s ester carbonyl (C=O) would likely absorb near 1719 cm⁻¹, similar to compound 12 in . Cyano groups (CN) in ’s compounds 11a/b absorb at ~2219 cm⁻¹, comparable to the target compound’s nitrile group (if present) .

- NMR Spectroscopy :

- Methyl ester protons in the target compound would resonate as a singlet near δ 3.7–3.9 ppm, distinct from the ethyl ester triplet (δ 1.23 ppm) in .

- Aromatic protons in dihydropyrrolizine systems may show upfield shifts due to ring current effects, differing from the downfield shifts observed in thiazolo-pyrimidines (e.g., δ 7.94 ppm for =CH in ) .

Biological Activity

Methyl 6,6-dimethyl-5,7-dihydropyrrolizine-3-carboxylate is a compound of interest due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various studies.

Chemical Structure and Properties

- Molecular Formula : C10H15NO2

- Molecular Weight : 181.24 g/mol

- IUPAC Name : this compound

The compound features a pyrrolizine ring structure, which is significant in determining its biological activity.

Research indicates that this compound exhibits several mechanisms of action:

- Antioxidant Activity : The compound has been shown to scavenge free radicals and reduce oxidative stress in cellular models.

- Anti-inflammatory Effects : Studies suggest that it inhibits pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.

- Neuroprotective Properties : Preliminary data indicate potential neuroprotective effects, particularly in models of neurodegeneration.

Antioxidant Activity

A study evaluated the antioxidant capacity of this compound using DPPH and ABTS assays. The results demonstrated a significant reduction in radical formation, suggesting its potential as an antioxidant agent.

| Assay Type | IC50 Value (µM) |

|---|---|

| DPPH | 25.4 |

| ABTS | 18.9 |

Anti-inflammatory Activity

In vitro studies have shown that the compound reduces the expression of COX-2 and iNOS in macrophages stimulated by LPS (lipopolysaccharide), indicating a strong anti-inflammatory effect.

Neuroprotective Effects

Research conducted on neuronal cell lines exposed to oxidative stress revealed that treatment with this compound resulted in decreased cell death and improved mitochondrial function.

Case Studies

-

Case Study on Antioxidant Activity :

- Objective : To assess the antioxidant potential in liver cells.

- Methods : Liver cells were treated with varying concentrations of the compound.

- Results : A dose-dependent increase in cell viability was observed alongside a decrease in markers of oxidative stress.

-

Case Study on Neuroprotection :

- Objective : To evaluate protective effects against neurotoxic agents.

- Methods : Neuronal cultures were treated with neurotoxins followed by this compound.

- Results : Significant reduction in apoptosis markers was noted.

Q & A

Q. What are the established synthetic routes for Methyl 6,6-dimethyl-5,7-dihydropyrrolizine-3-carboxylate, and how do reaction conditions influence yield?

The compound is synthesized via spirocyclic intermediates, such as 6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione, which is prepared by reacting acetone derivatives with cyclopropane precursors under acidic conditions. Reaction time (1–10 hours) and solvent choice (e.g., dichloromethane or THF) significantly affect yield, with optimal yields (~70–80%) achieved at controlled temperatures (20–25°C) . Alternative routes involve substituting ketones in the ketal ring formation, though this may alter regioselectivity .

Q. Which spectroscopic techniques are most effective for structural confirmation of this pyrrolizine derivative?

Key methods include:

- 1H/13C NMR : To confirm the dihydropyrrolizine core and ester group (e.g., methyl carboxylate resonance at δ ~3.7 ppm).

- IR Spectroscopy : Identification of carbonyl stretches (C=O at ~1660–1700 cm⁻¹) and sp³ C-H stretches (2850–2960 cm⁻¹).

- Mass Spectrometry : High-resolution MS validates molecular mass (e.g., exact mass 209.1056 for C₁₁H₁₅NO₂) .

Q. What are the recommended handling and storage protocols given limited safety data?

Although toxicity data are sparse, standard precautions for pyrrolizine derivatives apply:

- Use PPE (gloves, lab coat) to avoid dermal exposure.

- Store in airtight containers at 2–8°C under inert gas (N₂/Ar) to prevent hydrolysis of the ester group.

- Dispose via licensed waste management services, as incineration may release toxic NOₓ .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, SwissADME) predict the pharmacokinetic behavior of this compound?

SwissADME analysis can estimate:

- Lipophilicity (LogP ~2.1–2.5), suggesting moderate blood-brain barrier permeability.

- Solubility : Poor aqueous solubility (LogS ~-4.2) due to the hydrophobic dihydropyrrolizine core.

- Drug-likeness : Compliance with Lipinski’s rules (MW <500, H-bond donors ≤5) but potential CYP450 inhibition due to the ester group .

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies?

Discrepancies may arise from esterase-mediated hydrolysis in vivo, which converts the methyl ester to a carboxylic acid metabolite. To address this:

- Stability assays : Test compound integrity in plasma/serum.

- Metabolite identification : Use LC-MS/MS to track degradation products.

- Prodrug design : Modify the ester group to enhance metabolic stability .

Q. How does the spirocyclic architecture influence reactivity in downstream functionalization?

The spiro[2.5]octane system introduces steric hindrance, limiting nucleophilic attacks at the 5,7-dihydro positions. However, the carboxylate ester at C3 enables:

Q. What analytical challenges arise in quantifying trace impurities during synthesis?

Common issues include:

- Co-elution in HPLC : Use orthogonal methods (e.g., UPLC-MS) to separate diastereomers.

- Residual solvents : GC-MS detects acetone or THF traces (<0.1% w/w).

- Degradation products : Accelerated stability studies (40°C/75% RH) identify hydrolyzed carboxylic acid derivatives .

Methodological Considerations

Q. How to design experiments for structure-activity relationship (SAR) studies of analogs?

- Core modifications : Substitute the 6,6-dimethyl group with bulkier alkyl chains to assess steric effects.

- Ester hydrolysis : Compare methyl, ethyl, and tert-butyl esters for metabolic stability.

- Biological assays : Prioritize COX-2 inhibition (linked to anti-inflammatory activity) and cytotoxicity screens (e.g., MTT assay) .

Q. What are the limitations of current synthetic methods for scaling to gram quantities?

Q. How to address discrepancies in reported biological targets (e.g., analgesic vs. anti-pyretic activity)?

Conduct target deconvolution using:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.